molecular formula C13H18N6O3 B12628373 N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide CAS No. 919772-40-0

N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide

Cat. No.: B12628373
CAS No.: 919772-40-0
M. Wt: 306.32 g/mol
InChI Key: UHMZSMZZJNUZGS-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide is a complex organic compound with the molecular formula C17H18N6O2. This compound is characterized by the presence of a benzamide core, substituted with an aminoethyl group, a methoxy group, and a tetrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide typically involves multiple steps. One common method involves the reaction of 2-methoxy-4-nitrobenzoic acid with ethylenediamine to form an intermediate, which is then subjected to further reactions to introduce the tetrazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The process would include stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide involves its interaction with specific molecular targets. The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methoxy and aminoethyl groups, along with the tetrazole ring, makes it a versatile compound for various applications .

Properties

CAS No.

919772-40-0

Molecular Formula

C13H18N6O3

Molecular Weight

306.32 g/mol

IUPAC Name

N-(2-aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide

InChI

InChI=1S/C13H18N6O3/c1-21-11-8-9(22-7-4-12-16-18-19-17-12)2-3-10(11)13(20)15-6-5-14/h2-3,8H,4-7,14H2,1H3,(H,15,20)(H,16,17,18,19)

InChI Key

UHMZSMZZJNUZGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCCC2=NNN=N2)C(=O)NCCN

Origin of Product

United States

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